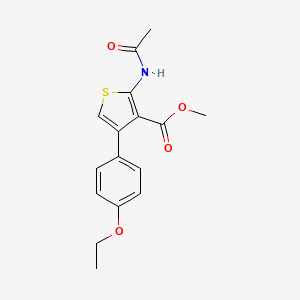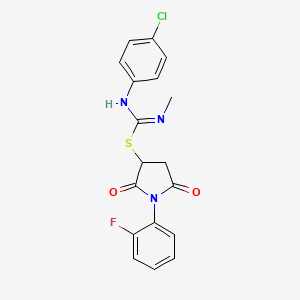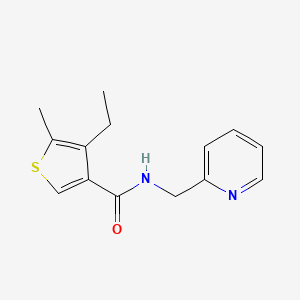
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide, commonly known as MT-2, is a synthetic peptide that has gained popularity in recent years due to its potential applications in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is known for its ability to stimulate melanogenesis, the process of melanin production in the skin.
作用機序
MT-2 works by binding to the melanocortin-1 receptor (MC1R) on melanocytes, which stimulates the production of melanin. Melanin is the pigment responsible for skin, hair, and eye color. MT-2 also has anti-inflammatory properties and can reduce oxidative stress, which can help protect against skin damage.
Biochemical and Physiological Effects:
MT-2 has been found to have several biochemical and physiological effects. MT-2 can stimulate melanogenesis, increase skin pigmentation, and protect against UV radiation. MT-2 can also reduce inflammation and oxidative stress, which can help protect against skin damage. MT-2 has been found to have a half-life of approximately 30 minutes in the body.
実験室実験の利点と制限
MT-2 has several advantages for lab experiments. It is easy to synthesize using SPPS method and can be purified using HPLC. MT-2 is stable and can be stored for long periods of time. However, MT-2 has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities. MT-2 can also be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research on MT-2. One area of research is the potential use of MT-2 in treating skin disorders such as vitiligo. Another area of research is the development of more potent and selective MC1R agonists. Additionally, research can be conducted on the effects of MT-2 on other physiological processes, such as immune function and metabolism. Overall, MT-2 has the potential to be a valuable tool in scientific research and further research is needed to fully understand its potential applications.
合成法
MT-2 can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide is assembled one amino acid at a time on a solid support. The amino acid sequence is predetermined and the peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
MT-2 has been found to have potential applications in scientific research, particularly in the field of dermatology. MT-2 can stimulate melanogenesis, which can be useful in treating skin conditions such as vitiligo, a skin disorder characterized by the loss of melanocytes. MT-2 can also be used to induce skin pigmentation in individuals with fair skin, which can help protect against UV radiation.
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHCUKMXBPMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)
![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)